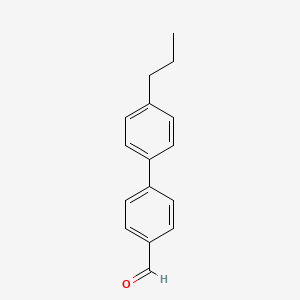

4-(4-n-Propylphenyl)benzaldehyde

描述

4-(4-n-Propylphenyl)benzaldehyde is an organic compound with the molecular formula C16H16O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a propyl group at the para position. This compound is often used in research and industrial applications due to its unique chemical properties .

准备方法

The synthesis of 4-(4-n-Propylphenyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This method uses benzene and propylbenzene as starting materials, which react with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures around 0-5°C to ensure high yield and purity .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.

化学反应分析

4-(4-n-Propylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions include 4-(4-n-Propylphenyl)benzoic acid, 4-(4-n-Propylphenyl)benzyl alcohol, and various substituted derivatives .

科学研究应用

Anticancer Activity

Recent studies have explored the potential of 4-(4-n-Propylphenyl)benzaldehyde and its derivatives as anticancer agents. Research indicates that modifications of similar compounds can lead to significant growth inhibition in various cancer cell lines. For instance, structural analogs have shown promising results in inducing p53-dependent growth inhibition in human cancer cells, suggesting that derivatives of this compound could be developed into effective anticancer drugs .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized for the preparation of various functionalized compounds, including:

- Amines : By reacting with amines to form imines or amides.

- Hydrazones : Through condensation reactions with hydrazines .

- Chalcones : As a precursor for synthesizing chalcone derivatives, which have shown biological activity against cancer cells .

Material Science

The compound is also being investigated for its role in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its structural properties are conducive to forming stable films that exhibit desirable electronic properties, making it a candidate for use in optoelectronic devices .

Case Studies

作用机制

The mechanism of action of 4-(4-n-Propylphenyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

相似化合物的比较

4-(4-n-Propylphenyl)benzaldehyde can be compared with other similar compounds, such as:

Benzaldehyde: The parent compound, which lacks the propyl group, making it less hydrophobic and less reactive in certain chemical reactions.

4-Methylbenzaldehyde: A similar compound with a methyl group instead of a propyl group, which affects its boiling point and reactivity.

4-Ethylbenzaldehyde: Another similar compound with an ethyl group, which has intermediate properties between benzaldehyde and this compound.

The uniqueness of this compound lies in its propyl group, which enhances its hydrophobicity and reactivity, making it suitable for specific applications in research and industry .

生物活性

4-(4-n-Propylphenyl)benzaldehyde, with the molecular formula C15H16O, is an aromatic aldehyde characterized by a biphenyl structure where one phenyl ring has a propyl substituent at the para position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article examines the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Compounds similar to this compound have been noted for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antiproliferative Effects : Studies suggest that derivatives of this compound may inhibit cancer cell growth through mechanisms involving the p53 pathway. This pathway is crucial in regulating the cell cycle and preventing tumor formation .

- Receptor Binding : The compound may interact with various biological macromolecules, influencing receptor activity and modulating cellular responses.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Receptor Modulation : The aldehyde functional group allows for hydrogen bonding with receptor sites, which can lead to modulation of receptor activity. This interaction is essential for its potential therapeutic applications.

- Cell Cycle Regulation : The compound's influence on the p53 pathway suggests it may disrupt interactions between p53 and MDM2, leading to increased p53 activity and subsequent growth inhibition in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing notable properties and applications of related compounds:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4-Propylbenzaldehyde | Propyl group on benzaldehyde | Used in flavoring and fragrance |

| 4-Chlorobenzaldehyde | Chlorine substituent on benzaldehyde | Exhibits antimicrobial activity |

| 4-Methylbenzaldehyde | Methyl group on benzaldehyde | Commonly used in organic synthesis |

While these compounds share functional groups or aromatic characteristics, the unique biphenyl structure of this compound enhances its reactivity and potential applications in medicinal chemistry.

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of various chalcone derivatives on human cancer cells. The findings indicated that certain structural modifications could enhance selectivity for cancer cells while minimizing effects on normal cells .

- Flavoring Agents : Research into the olfactory properties of aromatic aldehydes has shown that compounds like this compound can influence sensory perception, making them valuable in flavoring and fragrance industries .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-n-Propylphenyl)benzaldehyde, and how is purity assessed?

- Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using biphenyl precursors, followed by formylation. Purity is quantified using gas chromatography (GC), with reported minimum purity ≥99% . For assay validation, a hydroxylamine hydrochloride method (similar to USP protocols for related aldehydes) can be employed to determine aldehyde content .

Q. Which analytical techniques are recommended for characterizing this compound?

- Answer : Key techniques include:

- GC for purity assessment .

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- FT-IR to verify the aldehyde functional group (C=O stretch ~1700 cm⁻¹).

- HPLC for stability profiling under varying conditions .

Q. What are the solubility properties of this compound, and how do they influence solvent selection?

- Answer : The compound is freely soluble in ethanol and other polar aprotic solvents (e.g., DMF, THF), as inferred from analogous benzaldehyde derivatives. Ethanol is commonly used in hydroxylamine-based assays . For reactions requiring inert conditions, anhydrous THF is recommended .

Q. What are the primary applications of this compound in materials science?

- Answer : It serves as a critical precursor for liquid crystal displays (LCDs) and reactive mesogens due to its biphenyl-aldehyde structure, enabling functionalization into Schiff bases or other mesogenic derivatives .

Advanced Research Questions

Q. How can the aldehyde group be functionalized for targeted applications, such as enzyme inhibition studies?

- Answer : The aldehyde can undergo condensation with hydrazines to form arylhydrazones, which are bioactive scaffolds. For example, refluxing with hydrazine hydrate in ethanol yields hydrazone derivatives suitable for enzyme interaction studies . Optimization of reaction time and stoichiometry is critical to minimize side products.

Q. How should researchers address discrepancies in reported CAS registry numbers (e.g., 60137-92-0 vs. 93972-05-5)?

- Answer : Cross-verify using authoritative databases (e.g., PubChem, CAS Common Chemistry) and confirm identity via analytical characterization (NMR, HRMS). Conflicting CAS numbers may arise from regional nomenclature differences or historical registration errors .

Q. What experimental designs are recommended to evaluate long-term stability and degradation pathways?

- Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts using LC-MS. Stability is influenced by storage in amber vials under nitrogen to prevent oxidation .

Q. How can reaction yields be optimized in cross-coupling syntheses involving this compound?

- Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to biphenyl substrates. Microwave-assisted synthesis reduces reaction time and improves yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances product recovery .

属性

IUPAC Name |

4-(4-propylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGPSHSBKWDBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。